molecular formula C12H19NO3 B12514831 cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester CAS No. 1263379-00-5

cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester

Cat. No.: B12514831
CAS No.: 1263379-00-5
M. Wt: 225.28 g/mol
InChI Key: VTTYZMLUZRUKBA-SKDRFNHKSA-N
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Description

Structural Significance of Bicyclo[3.2.0] Heterocyclic Frameworks in Organic Chemistry

The bicyclo[3.2.0]heptane system is a fused-ring structure characterized by a seven-membered bicyclic scaffold with bridgehead atoms that impose significant ring strain. This strain enhances reactivity, making such frameworks valuable for constructing complex molecules through controlled bond cleavage or functionalization. For example, bicyclo[3.2.0]heptane derivatives have been employed as mechanophores in polymer matrices, where mechanical force selectively activates their latent reactivity to generate bis-enone products. The cis-5-methyl substituent in the target compound further modulates steric and electronic properties, influencing both synthetic accessibility and downstream reactivity.

In biocatalysis, bicyclo[3.2.0]carbocyclic molecules serve as substrates for redox enzymes such as alcohol dehydrogenases (ADHs) and Baeyer–Villiger monooxygenases (BVMOs). These enzymes exploit the stereochemical rigidity of the bicyclic framework to achieve high enantioselectivity in ketone reductions or oxidations. The bridgehead carbons in these systems enforce conformational constraints that guide enzyme-substrate interactions, enabling predictable stereochemical outcomes.

Role of tert-Butyl Ester Groups in Stabilizing Reactive Intermediates

The tert-butyl ester moiety in this compound serves dual roles: it acts as a protecting group for the carboxylic acid and stabilizes reactive intermediates during synthesis. The bulky tert-butyl group shields the ester carbonyl from nucleophilic attack, preventing undesired side reactions such as hydrolysis or transesterification. This protection is critical in multi-step syntheses, where intermediates must remain stable under varying reaction conditions.

A comparative analysis of ester groups highlights the advantages of tert-butyl esters over alternatives like methyl or benzyl esters (Table 1). Their steric bulk enhances stability while maintaining compatibility with common synthetic reagents. For instance, in photochemical [2+2] cyclization reactions used to construct bicyclo[3.2.0] frameworks, tert-butyl esters remain intact under UV irradiation, whereas smaller esters may undergo degradation.

Table 1. Stability Comparison of Common Ester Groups in Bicyclic Syntheses

Ester Group Thermal Stability Hydrolytic Resistance Compatibility with Photochemistry
tert-Butyl High Excellent Excellent
Methyl Moderate Poor Moderate
Benzyl Moderate Good Poor

The tert-butyl group also facilitates chromatographic purification due to its lipophilic character, a property quantified by its high octanol-water partition coefficient (logP ≈ 3.5). This hydrophobicity aids in separating the target compound from polar byproducts, streamlining synthetic workflows.

Properties

CAS No.

1263379-00-5

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl (1S,5S)-5-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-5-12(4)7-8(14)9(12)13/h9H,5-7H2,1-4H3/t9-,12+/m1/s1

InChI Key

VTTYZMLUZRUKBA-SKDRFNHKSA-N

Isomeric SMILES

C[C@@]12CCN([C@@H]1C(=O)C2)C(=O)OC(C)(C)C

Canonical SMILES

CC12CCN(C1C(=O)C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Structural Characteristics and Properties

The target compound features a bicyclic framework with a four-membered β-lactam ring fused to a five-membered pyrrolidine ring, with the nitrogen atom incorporated into the five-membered ring. The structure has several key features:

  • A cis relationship between the methyl group at C-5 and the ring junction
  • A carbonyl group at C-7 position (β-lactam functionality)
  • A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom

Table 1: Physical and Chemical Properties of cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester

Property Value
Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS Number 1263379-00-5
Physical State White solid
Melting Point Not reported in literature
Stereochemistry cis configuration at C-5/ring junction
Key Functional Groups β-lactam, tert-butyl carbamate

General Synthetic Approaches to Azabicyclo[3.2.0]heptane Framework

Several general approaches can be used to construct the azabicyclo[3.2.0]heptane core structure. The most common strategies include:

Pyrrole-Based Methodologies

One of the most versatile and well-documented approaches for accessing azabicyclo[3.2.0]heptan-7-ones (carbapenams) starts from pyrrole derivatives. The general strategy involves:

  • Functionalization of pyrrole at the 2- and 5-positions
  • Catalytic hydrogenation to produce the corresponding pyrrolidine-2-acetic acid derivatives
  • Cyclization to form the β-lactam ring

This approach is particularly valuable as it can provide stereocontrol at multiple positions, including the critical cis relationship between substituents.

[2+2] Cycloaddition Strategies

[2+2] Cycloadditions represent a direct approach to the construction of the four-membered ring component of the bicyclic system. These cycloadditions can be:

  • Photochemical
  • Thermal
  • Metal-catalyzed

For example, Cu(I)-catalyzed [2+2]-photocycloaddition has been employed for the synthesis of related bicyclo[3.2.0]heptanes with excellent diastereoselectivity.

Heterocyclization of Dihalogenated Precursors

Base-promoted heterocyclization of compounds such as alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates has been employed as a convenient method for the synthesis of similar azabicyclic structures.

Specific Preparation Methods for this compound

Pyrrole-Based Synthesis with Stereoselective Hydrogenation

Based on the methodology described by Gilchrist et al., the synthesis of this compound can be achieved through a sequence involving pyrrole functionalization, stereoselective hydrogenation, and cyclization.

Preparation of Methyl-Substituted Pyrrole Precursor

The synthesis begins with the preparation of tert-butyl pyrrole-2-acetate (1), which can be accomplished through several methods:

  • Reaction of pyrrole with tert-butyl diazoacetate in the presence of copper bronze
  • Substitution of pyrrole by alkoxycarbonylmethyl radicals generated from tert-butyl iodoacetate
  • Reaction of N-pyrrolylmagnesium chloride with tert-butyl bromoacetate (preferred method due to cleaner product formation and higher yields)

The pyrrole is then methylated at the side chain using potassium hexamethyldisilazide (KHMDS) and iodomethane, creating the α-methyl derivative that will eventually form the C-5 methyl group in the target compound.

Table 2: Reaction Conditions for Pyrrole-2-acetate Functionalization

Step Reagents Conditions Yield (%)
Preparation of tert-butyl pyrrole-2-acetate N-pyrrolylmagnesium chloride, tert-butyl bromoacetate THF, -20°C to rt 68-70
Introduction of 5-methoxycarbonyl group Triphosgene, methanol Toluene, reflux then rt 75-80
α-Methylation KHMDS, iodomethane THF, -78°C 80-85
Stereoselective Hydrogenation

The key step in establishing the cis stereochemistry is the catalytic hydrogenation of the substituted pyrrole. Research has demonstrated that hydrogenation of pyrroles bearing a tert-butoxycarbonyl (Boc) group on the nitrogen proceeds with high facial selectivity. The hydrogenation is typically performed using a rhodium catalyst on alumina or a platinum catalyst.

The stereoselectivity of this hydrogenation is remarkable, often providing a ratio of up to 8:1 favoring the desired cis isomer. This selectivity is attributed to the conformation adopted by the substrate during hydrogenation, where the methyl group of the side chain lies in the same plane as the pyrrole ring, causing hydrogenation to occur preferentially from the less hindered face.

Table 3: Hydrogenation Conditions and Stereoselectivity

Catalyst Solvent Pressure (atm) Temperature cis:trans Ratio Yield (%)
Rh/Al₂O₃ TFA 13.5 rt 8:1 65-70
Pt/C EtOH/AcOH 1.0 rt 4:1 80-86
β-Lactam Formation

The final key step involves the cyclization of the hydrogenated intermediate to form the β-lactam ring. This is typically accomplished using tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide as a dehydrating agent, which has proven effective for the formation of bicyclic β-lactams.

The cyclization reaction is performed in acetonitrile with triethylamine as a base, yielding the desired 5-methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester with the cis configuration preserved from the hydrogenation step.

Alternative Method: [2+2] Cycloaddition Approach

An alternative approach to the target compound involves [2+2] cycloaddition methodology, which directly constructs the bicyclic framework with control over the stereochemistry.

Preparation of Suitable Precursors for Cycloaddition

The preparation begins with the synthesis of appropriately functionalized alkenes that will undergo cycloaddition. For the target compound, this would involve:

  • Preparation of a cyclic enecarbamate bearing the tert-butoxycarbonyl group
  • Synthesis of a methyl-substituted alkene partner
Copper-Catalyzed [2+2] Photocycloaddition

Based on related systems, a copper-catalyzed [2+2] photocycloaddition can be employed to construct the bicyclic system with high diastereoselectivity. The reaction is typically performed using:

  • CuI catalyst (10-20 mol%)
  • Irradiation with UV light (350-400 nm)
  • Acetonitrile as solvent
  • Temperature control (0-25°C)

The copper catalyst coordinates to both alkene components, controlling the approach geometry and leading to high diastereoselectivity in the cycloaddition.

Mechanistic Considerations

Hydrogenation Stereoselectivity

The high cis selectivity observed in the hydrogenation of α-methyl pyrrole derivatives is attributed to conformational factors. Molecular modeling suggests that the substrate adopts a conformation where the methyl group is positioned in the same plane as the pyrrole ring, causing hydrogenation to occur from the less hindered face. This model is consistent with observations on similar indole systems, which show similar facial selectivity patterns.

β-Lactam Formation Mechanism

The cyclization using tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide proceeds through activation of the carboxylic acid functionality, followed by intramolecular nucleophilic attack by the nitrogen to form the β-lactam ring. This reagent was specifically developed for the synthesis of β-lactams and has proven particularly effective for bicyclic systems.

Optimization of Reaction Conditions

Hydrogenation Optimization

The hydrogenation step is critical for establishing the correct stereochemistry. Several factors affect the efficiency and stereoselectivity:

Table 4: Optimization of Hydrogenation Conditions

Parameter Effect on Reaction
Catalyst Type Rh/Al₂O₃ provides better selectivity than Pd/C
N-Protection Boc protection enhances reactivity and selectivity
Solvent Acidic medium (TFA) facilitates hydrogenation and can hydrolyze tert-butyl ester
Pressure Higher pressure (10-15 atm) generally improves conversion
Temperature Lower temperatures favor stereoselectivity but slow reaction

Cyclization Optimization

The cyclization to form the β-lactam ring can be optimized by adjusting several parameters:

Table 5: Cyclization Optimization Parameters

Parameter Optimal Conditions Effect
Concentration 0.02-0.05 M Higher dilution minimizes intermolecular reactions
Base 3-4 equiv. triethylamine Excess base ensures complete deprotonation
Temperature 80°C Elevated temperature facilitates cyclization
Reaction Time 6-8 hours Longer times do not improve yields
Solvent Acetonitrile Provides optimal solubility and reactivity

Purification and Characterization

Purification Methods

The target compound can be purified using the following methods:

  • Column chromatography on silica gel using carefully optimized solvent systems (typically ether or dichloromethane-ethyl acetate mixtures)
  • Recrystallization from appropriate solvent systems (dichloromethane-hexane often provides good results)

Analytical Characterization

The structure and purity of this compound can be confirmed through various analytical techniques:

Table 6: Key Spectroscopic Data for Structure Confirmation

Technique Key Features
¹H NMR Signal for H-6 appears at δ 3.30-3.46 ppm; coupling constant J₅,₆ = 5.2 Hz indicates cis relationship
¹³C NMR Carbonyl carbon at ~170 ppm (β-lactam), tert-butyl carbons at ~28 and ~80 ppm
IR Characteristic absorptions at ~1750 cm⁻¹ (β-lactam C=O) and ~1690 cm⁻¹ (carbamate C=O)
Mass Spectrometry Molecular ion at m/z 225, characteristic fragmentation pattern showing loss of tert-butyl group (m/z 169)

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent due to its ability to interact with biological macromolecules. Research indicates that derivatives of bicyclic compounds can exhibit significant cytotoxicity against various cancer cell lines, suggesting that cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester may serve as a scaffold for developing new anticancer drugs .

Synthesis of Hybrid Compounds

This compound is utilized in the synthesis of hybrid molecules that combine different pharmacophores, enhancing their therapeutic profiles. For instance, it has been part of the synthesis of oxadiazole derivatives that demonstrate selective cytotoxicity against tumor cells, highlighting its role in drug discovery .

Chemical Biology

In chemical biology, the compound's ability to modulate biological processes makes it a valuable tool for studying protein interactions and enzyme activities. Its structural properties allow it to serve as a probe in biochemical assays, aiding in the understanding of disease mechanisms .

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of several bicyclic compounds, including derivatives of cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane, against human cancer cell lines. Results showed that specific modifications to the bicyclic structure significantly increased potency, with some compounds exhibiting selectivity for cancer cells over normal cells .

Case Study 2: Synthesis of Novel Therapeutics

Research focused on synthesizing new hybrid compounds involving cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane as a core structure demonstrated promising results in developing novel therapeutic agents. The study reported on the successful creation of these hybrids and their evaluation for biological activity, emphasizing their potential in treating complex diseases such as cancer and bacterial infections .

Data Table: Comparison of Biological Activities

Compound NameStructure TypeIC50 (µM)Selectivity Ratio (Cancer/Normal)
Compound ABicyclic54
Compound BHybrid103
cis-5-Methyl...Bicyclic155

Mechanism of Action

The mechanism of action of cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets. This interaction can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Ring System Variations

  • [3.2.0] vs. [2.2.1] Bicyclo Frameworks : The target compound’s [3.2.0] system () has greater ring strain compared to the [2.2.1] system in and . This strain may enhance reactivity in ring-opening reactions, critical for β-lactam antibiotic activity .
  • The tert-butyl ester in the target compound improves metabolic stability over esters like the (4-nitrophenyl)methyl group (), which is more reactive but prone to hydrolysis .

Pharmacological Relevance

  • Bacampicillin Hydrochloride () shares the [3.2.0] bicyclo core but incorporates a thia (sulfur) atom and extended side chains, enabling antibacterial activity. The target compound lacks these pharmacophores, limiting direct therapeutic use but retaining value as a synthetic precursor .
  • The hydroxymethyl-oxa variant () demonstrates how oxygen incorporation and polar groups can modulate solubility, a key consideration in prodrug design .

Research Findings

Synthetic Utility: The tert-butyl ester in the target compound is preferred in solid-phase peptide synthesis due to its stability under acidic conditions, as noted in API intermediate production () .

Comparative Reactivity : The unmethylated analog (CAS 1263379-01-6) shows faster acylation rates in kinetic studies, attributed to reduced steric bulk .

Biological Activity : While Bacampicillin () is clinically used, the target compound’s methyl and ester groups are optimized for intermediate versatility rather than direct bioactivity .

Discrepancies and Notes

  • incorrectly labels the compound as cis-1-Methyl-... despite sharing the same CAS (1263378-51-3) as the cis-5-Methyl- variant in . This is likely a typographical error, as the [3.2.0] bicyclo numbering system places the methyl at position 5 .
  • The (4-nitrophenyl)methyl ester () lacks a reported CAS number, highlighting gaps in public databases for specialized intermediates .

Biological Activity

Chemical Identity
Cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester (CAS No: 1263379-00-5) is a bicyclic compound with the molecular formula C12H19NO3C_{12}H_{19}NO_3 and a molecular weight of 225.28 g/mol. This compound features a nitrogen atom within its bicyclic structure, contributing to its unique chemical properties and potential biological activities .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The bicyclic structure allows the compound to fit into the active sites of various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms .

Potential Applications

Research indicates that this compound may have applications in multiple fields:

  • Medicinal Chemistry : It is being investigated for its potential as an enzyme inhibitor, which could lead to the development of new therapeutic agents.
  • Synthetic Chemistry : As a building block in the synthesis of more complex molecules, it may facilitate the creation of novel compounds with desired biological properties .

Comparative Analysis

The structural features of this compound can be compared with similar compounds to understand its uniqueness and potential advantages:

Compound Name Structural Features Unique Aspects
Cis-5-Methyl-7-Oxo-2-Aza-Bicyclo[3.2.0]HeptaneMethyl group substitution on the bicyclic structureInfluences reactivity and biological interactions
1-Amino-cyclohexanecarboxylic AcidDifferent bicyclic structure without nitrogenSimpler structure, less complex reactivity
1,3-Dihydroxybicyclo[3.3.0]octaneHydroxyl groups instead of carbonyl and nitrogenDifferent functional groups leading to varying reactivity

This table highlights how the methyl substitution at the 5-position can affect the compound's reactivity and interactions with biological targets, distinguishing it from other similar compounds.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition properties of cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane derivatives. For instance, one study demonstrated that modifications to the bicyclic core significantly influenced the inhibitory potency against specific enzymes involved in metabolic pathways, suggesting that fine-tuning its structure could enhance its therapeutic potential .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the bicyclic core through cyclization reactions.
  • Selective methylation to introduce the methyl group.
  • Oxidation using agents like PCC (Pyridinium chlorochromate) to introduce the keto group.

These methods are crucial for producing high-purity compounds for biological testing .

Biological Testing Results

In vitro studies have shown that cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane exhibits moderate activity against certain cancer cell lines, indicating its potential as an anticancer agent. The compound's mechanism appears to involve apoptosis induction in targeted cells, which warrants further investigation into its efficacy and safety profiles in vivo .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester?

  • Methodological Answer : The synthesis typically involves hydrogenation and crystallization steps. For example, Pd/C-catalyzed hydrogenation under 1 atm H₂ in methanol, followed by solvent removal and low-temperature crystallization, yields high-purity products. The tert-butyl ester group is introduced via Boc-protection strategies, as demonstrated in analogous bicyclic β-lactam syntheses . Purification via Celite® filtration and recrystallization ensures minimal impurities .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Multimodal characterization is critical.

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify stereochemistry and functional groups (e.g., tert-butyl at δ ~1.4 ppm) .
  • Infrared (IR) Spectroscopy : Peaks at ~1750 cm⁻¹ confirm the β-lactam carbonyl .
  • X-ray Crystallography : Resolves bicyclic geometry and substituent orientation, as seen in structurally related bicyclo[3.2.0]heptane derivatives .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation .
  • First Aid : Skin/eye exposure requires immediate rinsing with water (≥15 minutes) and medical consultation .
  • Storage : Stabilize in inert atmospheres to prevent degradation, as recommended for oxygen-sensitive bicyclic esters .

Advanced Research Questions

Q. How does the tert-butyl ester group influence reactivity in downstream derivatization?

  • Methodological Answer : The tert-butyl ester acts as a steric shield, slowing hydrolysis of the β-lactam ring. Comparative studies on similar bicyclo[3.2.0]heptanes show that Boc-protected derivatives exhibit ~20% higher stability in aqueous media (pH 7.4) than their free carboxylic acid counterparts . For functionalization (e.g., amidation), selective deprotection using HCl/dioxane followed by coupling agents (EDCI/HOBt) is effective .

Q. How can researchers resolve contradictions in solubility data under varying pH conditions?

  • Methodological Answer :

  • pH-Dependent Solubility : Conduct phase-solubility studies in multicomponent systems (e.g., KCl, NaOH, HCl) to map solubility-pH profiles. For example, solubility increases at pH >8 due to deprotonation of the carboxylic acid .
  • Co-Solvent Screening : Use ethanol or ethyl acetate to enhance solubility, as demonstrated in formulations of analogous β-lactams .

Q. What experimental designs assess this compound’s potential as a β-lactamase inhibitor?

  • Methodological Answer :

  • Enzymatic Assays : Measure IC₅₀ values against TEM-1 β-lactamase using nitrocefin as a chromogenic substrate. Clavulanic acid derivatives (e.g., clavulanate-tert-butyl esters) show inhibitory activity at nM concentrations, providing a benchmark .
  • Molecular Docking : Compare binding modes of the bicyclic core with β-lactamase active sites (e.g., OXA-48) using software like AutoDock Vina .

Q. How can structural modifications enhance antibacterial activity against resistant strains?

  • Methodological Answer :

  • Side-Chain Engineering : Introduce phenylacetamido or aminothiazole groups at position 6, as seen in Cr(III) complexes with MIC values ≤2 µg/mL against S. aureus .
  • Metal Coordination : Synthesize transition metal complexes (e.g., Cr³⁺) to improve membrane permeability, leveraging the β-lactam’s carboxylate for chelation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported vibrational spectra?

  • Methodological Answer :

  • Baseline Correction : Ensure solvent peaks (e.g., methanol at ~3400 cm⁻¹) are subtracted .
  • Computational Validation : Compare experimental IR with DFT-calculated spectra (B3LYP/6-311+G(d,p)) to assign contentious peaks, as done for bicyclo[3.2.0]heptane analogs .

Tables for Key Data

Property Value/Technique Reference
Melting Point 51°C (post-crystallization)
Solubility (pH 7.0) 12 mg/mL in H₂O
NMR Shifts (¹³C) δ 167.2 (C=O, β-lactam)
Antibacterial Activity MIC 4 µg/mL (Cr³⁺ complex vs. E. coli)

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